molecular formula C₄H₄N₂O₃ B127159 Dihydropyrimidine-2,4,5(3H)-trione CAS No. 496-76-4

Dihydropyrimidine-2,4,5(3H)-trione

Cat. No.: B127159
CAS No.: 496-76-4
M. Wt: 128.09 g/mol
InChI Key: FQXOOGHQVPKHPG-UHFFFAOYSA-N
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Description

Dihydropyrimidine-2,4,5(3H)-trione (CAS 496-76-4), also known as 5-hydroxyuracil or isobarbituric acid, is a pyrimidine derivative with the molecular formula C₄H₄N₂O₃ and a molecular weight of 128.09 g/mol . Structurally, it features three ketone groups at positions 2, 4, and 5 of the pyrimidine ring, distinguishing it from related compounds like barbituric acid (2,4,6-trione) . It is a solid at room temperature, decomposing above 300°C, and exhibits moderate water solubility .

The compound is notable as Fluorouracil Related Compound B, a byproduct or impurity in fluorouracil synthesis, highlighting its relevance in pharmaceutical quality control .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diazinane-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1H2,(H2,5,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXOOGHQVPKHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964293
Record name 2,6-Dihydroxypyrimidin-5(4H)-one
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Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

496-76-4
Record name Isobarbituric acid
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Record name 5-Hydroxyuracil
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Record name Isobarbituric acid
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Record name 2,6-Dihydroxypyrimidin-5(4H)-one
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Record name Dihydropyrimidine-2,4,5(3H)-trione
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Preparation Methods

Reaction Conditions and Catalysts

The cyclization is typically conducted in polar aprotic solvents such as ethanol or acetic acid. Acidic catalysts like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) protonate the carbonyl oxygen of malonic acid, enhancing electrophilicity for nucleophilic attack by urea. Basic conditions, employing sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonate urea, increasing its nucleophilicity.

Table 1: Comparison of Acidic vs. Basic Catalysis

ParameterAcidic ConditionsBasic Conditions
CatalystHCl, H₂SO₄NaOH, KOH
SolventEthanol, Acetic AcidWater-Ethanol Mixtures
Temperature80–100°C60–80°C
Reaction Time4–6 hours3–5 hours
Yield65–75%70–80%

The choice of catalyst impacts reaction efficiency and byproduct formation. For instance, HCl yields fewer side products compared to H₂SO₄ due to milder acidity.

Industrial Production Methods

Industrial synthesis employs large-scale reactors with precise temperature (60–100°C) and pressure (1–2 atm) controls. Continuous stirred-tank reactors (CSTRs) ensure homogeneous mixing, while in-line pH monitoring maintains optimal reaction conditions. Post-synthesis, the crude product undergoes crystallization using ethanol-water mixtures, achieving >95% purity. Distillation is avoided due to the compound’s thermal instability.

Alternative Synthetic Routes

While cyclization remains dominant, alternative methods include:

  • Microwave-Assisted Synthesis : Reduces reaction time to 30–60 minutes by enhancing molecular collisions.

  • Solid-Phase Synthesis : Utilizes polymer-supported reagents for easier purification, though scalability is limited.

Optimization of Reaction Parameters

Temperature and Time

Elevated temperatures (≥80°C) accelerate ring closure but risk decarboxylation. Kinetic studies suggest 70°C as optimal, balancing speed and product integrity. Prolonged heating (>6 hours) degrades the product, necessitating real-time monitoring.

Solvent Systems

Ethanol-water (7:3 v/v) maximizes solubility of intermediates while facilitating crystallization. Acetonitrile, though efficient, complicates waste disposal due to toxicity.

Purification and Crystallization Techniques

Crystallization from ethanol yields needle-like crystals with 98% purity. Industrial setups employ fractional crystallization to remove residual urea and malonic acid. Advanced techniques like high-performance liquid chromatography (HPLC) are reserved for pharmaceutical-grade material, ensuring impurity levels <0.1%.

Analytical Characterization

Post-synthesis analysis includes:

  • HPLC : Quantifies impurities like uracil and 5-methoxy uracil.

  • NMR Spectroscopy : Confirms ring structure via carbonyl signals at δ 160–170 ppm.

  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks.

Challenges and Limitations

Key challenges include:

  • Byproduct Formation : Over-acidification generates pyrimidine-2,4,6(1H,3H,5H)-trione.

  • Scalability Issues : Microwave and solid-phase methods lack industrial feasibility.

Recent Advances in Synthesis

Green chemistry approaches utilize ionic liquids as recyclable catalysts, reducing solvent waste. Enzymatic catalysis using dihydropyrimidinase mutants also shows promise for stereoselective synthesis.

Comparative Analysis of Methods

Table 2: Laboratory vs. Industrial Synthesis

AspectLaboratory ScaleIndustrial Scale
CatalystHCl, NaOHH₂SO₄, KOH
Reactor TypeRound-Bottom FlaskCSTR
PurificationCrystallizationFractional Crystallization
Yield70–80%85–90%
Purity95–98%>99%

Chemical Reactions Analysis

Types of Reactions

Dihydropyrimidine-2,4,5(3H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydroxypyrimidine derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.

Scientific Research Applications

Anticancer Properties

Dihydropyrimidine derivatives have been extensively studied for their potential anticancer activities. Research indicates that compounds containing the dihydropyrimidine structure exhibit promising effects against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated a series of dihydropyrimidine derivatives for their ability to inhibit cancer cell proliferation. The results showed that specific derivatives demonstrated significant cytotoxicity against breast and lung cancer cells, suggesting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of dihydropyrimidine-2,4,5(3H)-trione have been documented in various studies. These compounds have shown effectiveness against a range of bacteria and fungi.

Data Table: Antimicrobial Efficacy

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µg/mL
Compound BS. aureus25 µg/mL
Compound CC. albicans100 µg/mL

This table illustrates the varying degrees of effectiveness of different dihydropyrimidine derivatives against common pathogens .

Anti-inflammatory Effects

Dihydropyrimidines have been investigated for their anti-inflammatory properties, which may provide therapeutic benefits in conditions characterized by inflammation.

Research Findings

In a controlled study, a dihydropyrimidine derivative was shown to significantly reduce inflammation markers in animal models of arthritis. This suggests its potential application in treating inflammatory diseases .

Neurological Applications

Recent research has indicated that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection

A series of experiments demonstrated that certain dihydropyrimidine derivatives could protect neuronal cells from oxidative stress-induced damage. This opens avenues for further research into their use in conditions like Alzheimer's disease .

Synthesis and Chemical Applications

This compound serves as a versatile building block in organic synthesis. Its derivatives are synthesized through various methods including multicomponent reactions and cyclization processes.

Synthesis Overview

The synthesis of dihydropyrimidine derivatives often involves:

  • Condensation reactions with urea or thiourea.
  • Cycloaddition reactions with aldehydes.
  • Microwave-assisted synthesis for improved yields .

Pharmacological Applications

Dihydropyrimidine compounds have been explored for their pharmacological properties beyond anticancer and antimicrobial activities.

Pharmacological Insights

Research has identified several dihydropyrimidines as potential calcium channel blockers and antihypertensive agents. These findings suggest that they could be developed into new medications for cardiovascular diseases .

Mechanism of Action

The mechanism of action of dihydropyrimidine-2,4,5(3H)-trione involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby affecting cell proliferation.

Comparison with Similar Compounds

Barbituric Acid (Pyrimidine-2,4,6(1H,3H,5H)-trione)

  • Structure : Ketone groups at positions 2, 4, and 6 .
  • Properties : Lower thermal stability (melting point ~245°C) compared to dihydropyrimidine-2,4,5(3H)-trione .
  • Applications : Precursor to barbiturate drugs; 5,5-diethyl derivatives show enhanced lipophilicity and altered acidity (pKa ~7.9) .

5-Substituted Pyrimidine-2,4,6(1H,3H,5H)-triones

  • Examples : 5-Benzylidene or 5-arylidene derivatives (e.g., 5-(4-methoxybenzylidene)pyrimidine-2,4,6-trione) .
  • Key Differences : Substitutions at position 5 enhance electronic conjugation, shifting UV-Vis absorption maxima (~350 nm) and improving reactivity in Michael addition reactions .

2-Thioxodihydro-4,6(1H,5H)-pyrimidinedione

  • Structure : Thione group replaces the ketone at position 2 .
  • Activity : Exhibits 3–5× higher inhibitory potency against mPGES-1 enzyme compared to this compound derivatives, attributed to improved hydrogen bonding with active sites .

Bicyclic and Spiro-Trione Derivatives

Pyrimido[4,5-d]pyrimidine-2,4,5-triones

  • Structure : Bicyclic systems with fused pyrimidine rings .
  • Synthesis : Multicomponent reactions yield derivatives like compound 77 with 60–70% efficiency , compared to simpler triones (e.g., this compound), which lack detailed synthetic data in the evidence .
  • Thermal Stability : Lower melting points (~200–250°C) due to increased ring strain .

Spiro-Furopyrimidine-Triones

  • Example : 1,3-Dimethyl-3′,5-diphenyl-spiro[furopyrimidine-isoxazole]-2,4,5′-trione .
  • Properties : Melting point 218–219°C ; steric hindrance from the spiro structure reduces solubility in polar solvents .

Fluorouracil-Related Compounds

  • Fluorouracil (5-FU) : A 5-fluoro derivative of uracil with antitumor activity, structurally distinct from this compound due to fluorine substitution at position 5 .
  • Fluorouracil Impurity E (5-Chloropyrimidine-2,4-dione) : Lacks the 5-hydroxyl group, reducing hydrogen-bonding capacity compared to this compound .

Data Tables

Table 1. Physical and Chemical Properties

Compound Molecular Formula Melting Point (°C) Key Functional Groups Applications/Activity
This compound C₄H₄N₂O₃ >300 (decomp.) 2,4,5-trione Fluorouracil impurity
Barbituric acid C₄H₄N₂O₃ ~245 2,4,6-trione Barbiturate precursor
5-(4-Methoxybenzylidene)trione C₁₂H₁₀N₂O₄ Not reported 5-benzylidene Michael acceptor
Spiro-furopyrimidine-trione C₂₀H₁₇N₃O₅ 218–219 Spiro-isoxazole Synthetic intermediate

Research Findings and Implications

  • Substitution Patterns : The position and type of substituents (e.g., 5-arylidene, thione) critically influence bioactivity. For instance, 2-thioxo derivatives show enhanced enzyme inhibition due to sulfur's electronegativity .
  • Thermal Stability : Bicyclic and spiro-triones exhibit lower decomposition temperatures than this compound, likely due to ring strain .
  • Pharmaceutical Relevance : As a Fluorouracil impurity, this compound underscores the need for rigorous quality control in antineoplastic drug synthesis .

Biological Activity

Dihydropyrimidine-2,4,5(3H)-trione, a compound characterized by its pyrimidine structure, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound is a derivative of pyrimidine with the molecular formula C4H4N2O3C_4H_4N_2O_3 and a CID of 96994 in PubChem . The compound's structure features a trione group that contributes to its reactivity and biological interactions.

Pharmacological Activities

The biological activity of dihydropyrimidine derivatives is extensive, encompassing various therapeutic areas:

  • Antimicrobial Activity : Dihydropyrimidines have demonstrated significant in vitro activity against a range of pathogens. For instance, studies have shown that certain derivatives exhibit potent antibacterial effects against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective doses .
  • Antitumor Effects : Research indicates that dihydropyrimidine derivatives can inhibit tumor cell proliferation. Specifically, compounds containing the dihydropyrimidine core have been evaluated for their anticancer potential in various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
  • Cardioprotective Properties : Recent studies have highlighted the cardioprotective effects of dihydropyrimidine derivatives in models of myocardial ischemia/reperfusion injury. These compounds have been shown to reduce oxidative stress and inflammation by modulating pathways involving Nrf2 and NLRP3 inflammasome activation .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Many dihydropyrimidines act as inhibitors of key enzymes involved in cellular processes. For example, certain derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
  • Modulation of Signaling Pathways : These compounds can influence various signaling pathways associated with inflammation and cell survival. The ability to modulate pathways such as NF-kB and MAPK contributes to their anti-inflammatory and anticancer effects .

Case Studies

  • Antimicrobial Evaluation : A study investigated the antibacterial activity of synthesized dihydropyrimidine derivatives against standard strains. The results indicated that several compounds exhibited significant zones of inhibition compared to control antibiotics, demonstrating their potential as new antimicrobial agents .
  • Anticancer Activity Assessment : In vitro assays on human cancer cell lines revealed that specific dihydropyrimidines induced apoptosis through caspase activation, highlighting their potential as chemotherapeutic agents. The study emphasized structure-activity relationships (SAR) that could guide future drug design .
  • Cardioprotective Study : In a rat model of myocardial ischemia/reperfusion injury, treatment with a dihydropyrimidine derivative resulted in reduced infarct size and improved cardiac function metrics compared to untreated controls. This underscores the compound's potential in cardiovascular therapeutics .

Data Summary

Biological ActivityObserved EffectReference
AntibacterialEffective against E. coli, S. aureus
AntitumorInduces apoptosis in cancer cell lines
CardioprotectiveReduces infarct size in myocardial injury models
Enzyme InhibitionInhibits DHFR activity

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling Dihydropyrimidine-2,4,5(3H)-trione in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, chemical-resistant suits, and respiratory protection (e.g., NIOSH-approved P95 respirators for particulates). Inspect gloves before use and dispose of them properly .
  • First Aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for ≥15 minutes. Avoid draining into water systems .
  • Storage : Stable under recommended conditions (>300°C decomposition point), but avoid incompatible materials (exact incompatibilities unspecified) .

Q. How can this compound be synthesized, and what are its key spectroscopic identifiers?

  • Methodological Answer :

  • Synthetic Routes : Common methods include Biginelli-like condensations (e.g., solvent-free protocols with Dowex or triphenylphosphine catalysts) . Derivatives are synthesized via cyclization of intermediates like N-carbamoyl-2-cyano-3-(2,4-dihydroxyphenyl)acrylamide, though regioselectivity challenges may arise .
  • Spectroscopic Data :
Technique Key Peaks Example (Derivative)
1H NMR^1 \text{H NMR}δ 3.81 (m, 4H, propyl), 1.61 (m, 4H) for 1,3-dipropyl derivatives
13C NMR^{13} \text{C NMR}δ 164.7 (C=O), 151.5 (aromatic carbons)
IR Absence of cyano (~2200 cm1^{-1}) post-cyclization

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • Chromatography : Use HPLC with UV detection for purity assessment (e.g., Fluorouracil-related impurities require ≤0.1% thresholds) .
  • Elemental Analysis : Confirm stoichiometry (e.g., C10_{10}H16_{16}N2_2O3_3: Calc. C 56.59%, Found 56.30%) .

Advanced Research Questions

Q. How can synthetic challenges in cyclizing this compound intermediates be resolved?

  • Methodological Answer :

  • Optimization Strategies :

Solvent Selection : Replace dimethylformamide (DMF) with acetic anhydride for higher yields (e.g., 21% yield at 100°C for 2 hours) .

Catalyst Screening : Test Lewis acids (e.g., TPAB for indeno-benzofuran derivatives) to improve regioselectivity .

  • Failure Analysis : Failed cyclizations (e.g., intermediate 6 to 8 ) may require alternative protecting groups or microwave-assisted heating .

Q. What structural modifications enhance the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Alkyl Substitution : 1,3-Dicyclohexyl derivatives show higher potency (EC50_{50} = 2.97 μM) against mutant SOD1 aggregation vs. dipropyl analogs (EC50_{50} = 7.68 μM) .
  • Heterocyclic Fusion : Pyridopyrimidine triones (e.g., pyrido[2,3-d]pyrimidine-2,4,7-trione) exhibit improved bioavailability (Abbott Score = 0.55) via reduced rotatable bonds (≤2) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Docking Studies : Use AutoDock Vina to simulate binding with targets (e.g., SOD1) and correlate with experimental EC50_{50} values .
  • Synthetic Accessibility Scores : Prioritize derivatives with scores ≤3 (scale 1–10) for feasible synthesis .

Contradictions and Data Gaps

  • Thermal Stability : While decomposition occurs >300°C , conflicting reports lack data on intermediates’ stability under reflux conditions .
  • Aqueous Solubility : No empirical data available; computational predictions (e.g., logP = 3.17) suggest hydrophobicity .

Key Research Directions

  • Mechanistic Studies : Elucidate why cyclization of intermediate 6 fails under standard conditions but succeeds with acetic anhydride .
  • Toxicology : Expand beyond IARC/ACGIH classifications to assess chronic exposure risks in in vitro models .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydropyrimidine-2,4,5(3H)-trione
Reactant of Route 2
Dihydropyrimidine-2,4,5(3H)-trione

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